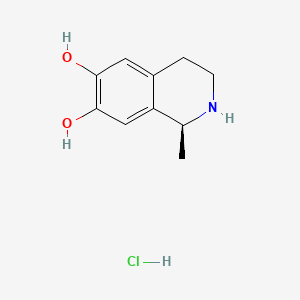

Salsolinol hydrochloride

CAS No.: 57916-10-6

Cat. No.: VC3320564

Molecular Formula: C10H14ClNO2

Molecular Weight: 215.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57916-10-6 |

|---|---|

| Molecular Formula | C10H14ClNO2 |

| Molecular Weight | 215.67 g/mol |

| IUPAC Name | (1S)-1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

| Standard InChI | InChI=1S/C10H13NO2.ClH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H/t6-;/m0./s1 |

| Standard InChI Key | WSVCGYSRZYNJMC-RGMNGODLSA-N |

| Isomeric SMILES | C[C@H]1C2=CC(=C(C=C2CCN1)O)O.Cl |

| SMILES | CC1C2=CC(=C(C=C2CCN1)O)O.Cl |

| Canonical SMILES | CC1C2=CC(=C(C=C2CCN1)O)O.Cl |

Introduction

| Property | Value |

|---|---|

| CAS Registry No. | 79923-51-6 |

| Chemical Name | 1,2,3,4-tetrahydro-1-methyl-6,7-isoquinolinediol, monohydrochloride |

| Canonical SMILES | CC1NCCC2=C1C=C(O)C(O)=C2.Cl |

| Molecular Formula | C10H13NO2 - HCl |

| Molecular Weight | 215.7 daltons |

| Solubility | Soluble in ethanol, DMSO, and water |

| Storage Conditions | 4°C |

| Stability | ≥4 years |

| UV/Vis λmax | 288 nm |

Occurrence and Production

Salsolinol hydrochloride has been detected in both humans and rodents, with significant localization in dopamine-rich regions of the brain . The compound was first identified in the urine of Parkinson's disease patients, which initially led researchers to hypothesize its potential role in neurodegenerative processes . Interestingly, salsolinol can also be produced by gut-associated bacteria, specifically Escherichia coli when grown anaerobically in the presence of dopamine . This finding provides insight into possible endogenous production mechanisms within the human body.

The bacterial production of salsolinol has been confirmed through various analytical methods. When E. coli is cultured anaerobically with dopamine for 24 hours, salsolinol formation can be detected in the growth medium . This production occurs regardless of whether the samples are acidified or simply centrifuged, indicating that the conversion is enzymatically mediated rather than a spontaneous chemical reaction .

Analytical Methods for Identification

The identification and characterization of salsolinol hydrochloride involve sophisticated analytical techniques. Ultra-high performance liquid chromatography with electrochemical detection (UHPLC-ECD) has been utilized to detect salsolinol in biological samples, demonstrating a characteristic retention time of 4.1 minutes under specific conditions .

Confirmation of salsolinol's identity typically employs liquid chromatography-mass spectrometry (LC-MS), where the compound shows a distinct mass-to-charge ratio (m/z) of 180.1019, matching its calculated exact mass with minimal error . Multiple chromatography modes, including reversed-phase and hydrophilic interaction liquid chromatography (HILIC), have been used to verify salsolinol's identity through retention time matching and accurate mass measurements .

Advanced Research Findings

Studies on Enantiomers

Recent investigations have focused on the distinct properties of salsolinol's enantiomers. Due to the asymmetric center at the C1 position, salsolinol exists as R and S enantiomers, which can be separated from commercially available racemic mixtures using high-performance liquid chromatography (HPLC) .

The separation and purification of these enantiomers involve HPLC with a β-cyclodextrin-modified column (200 × 8 mm i.d.) maintained at 30°C, an isocratic pump adjusted to 0.80 mL/min, and an amperometric detector set at a potential of 0.7 V . The mobile phase typically consists of 100 mM ammonium acetate containing 10 mM triethylamine at pH 4.0, conditions under which the S enantiomer elutes first .

A significant finding is that both R and S enantiomers of salsolinol exhibit neuroprotective properties at a concentration of 50 μM toward human dopaminergic SH-SY5Y neuroblastoma cells . Additionally, molecular docking analysis suggests that these enantiomers have distinct abilities to interact with dopamine D2 receptors, potentially explaining their different biological effects .

Furthermore, N-methyl-(R)-salsolinol, a derivative of salsolinol, has been observed to be non-toxic to SH-SY5Y neuroblastoma cells up to a concentration of 750 μM, challenging previous assumptions about the toxicity of salsolinol and its derivatives .

In Vitro Experimental Results

In vitro studies have provided valuable insights into the effects of salsolinol on neuronal cells. Using SH-SY5Y human neuroblastoma cells as a model, researchers have investigated various aspects of salsolinol's biological activity .

One key finding is that salsolinol significantly reduces the level of reactive oxygen species in SH-SY5Y cells treated with 500 μM hydrogen peroxide . This suggests that salsolinol may have antioxidant properties that could be beneficial in conditions characterized by oxidative stress, such as neurodegenerative diseases.

In studies examining apoptotic pathways, salsolinol at 250 μM concentration has been shown to statistically significantly (p < 0.001) reduce hydrogen peroxide-induced caspase-3/7 activity . Similarly, salsolinol treatment resulted in a significant (p < 0.01) reduction in 6-hydroxydopamine-induced caspase activity . Since caspases are key enzymes involved in programmed cell death, these results suggest potential anti-apoptotic effects of salsolinol that could contribute to neuronal survival.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume